molecular formula C18H25N5O B4507590 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide

Cat. No.: B4507590
M. Wt: 327.4 g/mol
InChI Key: PAOMFEUHYCMXLD-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a dimethylamino group. The phenyl ring is introduced through a coupling reaction, and the final step involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism by which N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the pyrimidine and phenyl rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-19-15(11-16(20-12)23(5)6)21-13-7-9-14(10-8-13)22-17(24)18(2,3)4/h7-11H,1-6H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOMFEUHYCMXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide

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